8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
Description
8-[(Dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one (flavone) backbone substituted at positions 3, 7, and 6. The compound features:
- A phenyl group at position 2.
- A hydroxyl group at position 5.
- A dibenzylamino-methyl group at position 7.
Substituting dimethylamine with dibenzylamine in the Mannich reaction would likely yield the target compound, though reaction conditions may require optimization for steric hindrance.
Properties
IUPAC Name |
8-[(dibenzylamino)methyl]-7-hydroxy-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO3/c32-28-17-16-25-29(33)27(24-14-8-3-9-15-24)21-34-30(25)26(28)20-31(18-22-10-4-1-5-11-22)19-23-12-6-2-7-13-23/h1-17,21,32H,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDAVFTHUQPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Mannich Protocol
Reactants :
-
7-Hydroxy-3-phenyl-4H-chromen-4-one (1 equiv),
-
Dibenzylamine (1.2 equiv),
-
Formaldehyde (37% aqueous, 1.5 equiv).
Catalyst : Biogenic ZnO nanoparticles (5 mol%) in water.
Procedure :
-
Combine reactants and catalyst in water (10 mL).
-
Stir at 80°C for 12 hours.
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Quench with ice-water, filter, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnO NPs | H₂O | 80 | 12 | 92 |
| None | EtOH | 70 | 24 | 45 |
Mechanistic Insight :
The reaction proceeds through iminium ion formation, followed by nucleophilic attack by the chromenone’s 8-position. The ZnO NPs enhance reaction efficiency by stabilizing intermediates.
Enantioselective Variant Using Chiral Phosphoric Acids
For stereocontrolled synthesis, chiral phosphoric acids (e.g., TRIP) catalyze asymmetric Mannich reactions:
Conditions :
-
Catalyst: (R)-TRIP (10 mol%),
-
Solvent: Toluene,
-
Temp: –20°C,
-
Time: 48 hours.
Outcome :
Alternative Pathway: Iodination and Coupling
A two-step strategy involving iodination followed by Buchwald-Hartwig amination is viable for introducing dibenzylamine:
Regioselective Iodination
Reactants :
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7-Hydroxy-3-phenyl-4H-chromen-4-one (1 equiv),
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[Bis(trifluoroacetoxy)iodo]benzene (1.2 equiv),
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I₂ (1.5 equiv).
Conditions :
-
Solvent: Dichloromethane,
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Temp: 25°C,
-
Time: 3 hours.
Buchwald-Hartwig Amination
Reactants :
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8-Iodochromenone (1 equiv),
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Dibenzylamine (2 equiv),
-
Pd(OAc)₂ (5 mol%),
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Xantphos (10 mol%),
-
Cs₂CO₃ (3 equiv).
Conditions :
-
Solvent: Toluene,
-
Temp: 110°C,
-
Time: 24 hours.
Spectroscopic Characterization
FT-IR (KBr) :
¹H NMR (400 MHz, DMSO-d₆) :
HRMS (ESI) :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mannich (ZnO NPs) | 92 | 98 | High | Moderate |
| Asymmetric Mannich | 68 | 95 | Low | High |
| Iodination/Amination | 76 | 97 | Moderate | Low |
Challenges and Mitigation
-
Regioselectivity : The 7-hydroxy group directs electrophilic substitution to the 8-position. Competing reactions at the 6-position are minimized using bulky amines.
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Catalyst Recovery : Biogenic ZnO NPs are recyclable for up to 5 cycles with <10% activity loss.
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Byproducts : Over-alkylation is suppressed by controlling formaldehyde stoichiometry .
Chemical Reactions Analysis
Types of Reactions
8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced chromanols, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Structural and Functional Insights
Steric and Electronic Effects
- Dibenzylamino vs. Dimethylamino: The dibenzylamino group in the target compound introduces significant steric hindrance compared to dimethylamino analogs (e.g., ). This may reduce solubility in polar solvents but improve membrane permeability in biological systems .
Biological Activity
8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic flavonoid compound that exhibits a range of biological activities. Its structure features a chromen-4-one core, which is characteristic of many bioactive flavonoids. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound's IUPAC name is 8-[(dibenzylamino)methyl]-7-hydroxy-3-phenylchromen-4-one, with the molecular formula . Its unique dibenzylamino group enhances its biological activity compared to other flavonoids.
The biological activities of 8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group at the 7-position can scavenge free radicals, protecting cells from oxidative stress.
- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
- Anticancer Activity : The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antioxidant Activity
Research indicates that flavonoids possess significant antioxidant properties. The presence of the hydroxyl group in this compound allows it to effectively neutralize free radicals, thereby reducing oxidative damage in cells. This property is crucial for preventing various diseases linked to oxidative stress, including cancer and cardiovascular diseases.
Anti-inflammatory Activity
Studies have shown that 8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can inhibit inflammatory pathways. It reduces the expression of inflammatory mediators like TNF-alpha and IL-6, which are involved in chronic inflammation and related diseases.
Anticancer Activity
The compound has demonstrated promising anticancer effects in various studies. For instance, it has been shown to induce apoptosis in different cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits COX-2 expression | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Antioxidant Efficacy :
- A study demonstrated that 8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one exhibited a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant potential.
-
Anti-inflammatory Effects :
- In an animal model of arthritis, treatment with this compound resulted in decreased swelling and inflammatory markers compared to control groups.
-
Cancer Cell Studies :
- In vitro studies on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines showed that the compound reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity.
Q & A
Q. Basic Crystallographic Workflow
- Data collection : Use a single-crystal diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Apply direct methods via SHELXT for initial phase estimation.
- Refinement : Iterative refinement with SHELXL to model hydrogen bonding and torsional angles .
Advanced Data Contradiction Analysis
If crystallographic data conflicts with NMR/IR results:
- Twinned crystals : Use the Hooft parameter in SHELXL to detect and correct twinning.
- Disorder modeling : Apply PART instructions to resolve overlapping substituents (e.g., dibenzylamino groups).
- Validation tools : Cross-check with PLATON or Mercury to ensure geometric accuracy .
How should researchers address discrepancies in reported biological activities of chromenone derivatives?
Q. Basic Experimental Design
- Standardized assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity or IC₅₀ for cytotoxicity, with positive controls (e.g., doxorubicin for anticancer assays).
- Solvent controls : Ensure DMSO concentrations ≤1% to avoid false positives .
Advanced Mechanistic Studies
To resolve contradictions:
- Targeted docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for kinases or DNA topoisomerases.
- SAR analysis : Compare substituent effects (e.g., dibenzylamino vs. piperidinyl groups) using QSAR models .
What spectroscopic techniques are most effective for characterizing functional group interactions in this compound?
Q. Basic Characterization
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the dibenzylamino methylene (δ 3.5–4.0 ppm).
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Advanced Spectral Interpretation
For overlapping signals:
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.
- VT-NMR : Analyze temperature-dependent shifts to study hydrogen bonding or tautomerism .
How can researchers optimize the compound’s solubility and stability for in vitro studies?
Q. Basic Formulation Strategies
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- pH adjustment : Prepare buffered solutions (pH 7.4) to mimic physiological conditions .
Q. Advanced Stability Profiling
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation pathways.
- LC-MS/MS : Quantify degradation products and propose stabilization mechanisms (e.g., antioxidant additives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
